molecular formula C13H15ClF3NO2 B1473711 4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride CAS No. 681133-34-6

4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride

Cat. No. B1473711
M. Wt: 309.71 g/mol
InChI Key: YEYZDUWMEQHBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride is a chemical compound with the following properties:



  • Molecular Formula : C~13~H~14~ClF~3~NO~2~

  • Molecular Weight : 303.71 g/mol

  • IUPAC Name : 4-(4-Trifluoromethoxybenzoyl)piperidine hydrochloride

  • Synonyms : 4-(Trifluoromethoxy)benzoyl piperidine hydrochloride, TFMBP-HCl



Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(Trifluoromethoxy)benzoyl chloride with piperidine in the presence of a suitable base. The resulting product is then converted to its hydrochloride salt form.



Molecular Structure Analysis

The molecular structure of 4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride consists of a piperidine ring attached to a benzoyl group, where the benzoyl group bears a trifluoromethoxy substituent. The chlorine atom is part of the hydrochloride salt.



Chemical Reactions Analysis

This compound may participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. Its reactivity is influenced by the presence of the trifluoromethoxy group and the piperidine ring.



Physical And Chemical Properties Analysis


  • Melting Point : Notable at 32°C.

  • Density : Approximately 1.42 g/mL.

  • Solubility : Soluble in organic solvents.

  • Refractive Index : Around 1.48.


Safety And Hazards


  • Hazard Statements : It is classified as hazardous (H314) due to its corrosive properties.

  • Precautionary Measures : Handle with care, wear appropriate protective gear, and avoid inhalation or skin contact.


Future Directions

Research on 4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride could explore:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Synthetic Modifications : Develop derivatives with improved properties.

  • Toxicology Studies : Assess safety profiles.


Please note that this analysis is based on available information, and further studies are warranted to fully understand its properties and applications. For more detailed insights, consult relevant scientific literature123.


properties

IUPAC Name

piperidin-4-yl-[4-(trifluoromethoxy)phenyl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)19-11-3-1-9(2-4-11)12(18)10-5-7-17-8-6-10;/h1-4,10,17H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYZDUWMEQHBRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=C(C=C2)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(4-Trifluoromethoxybenzoyl)-piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.